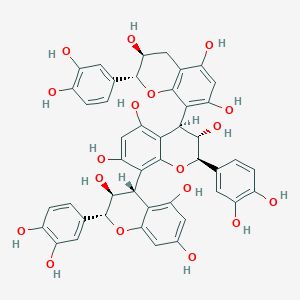
Procyanidin C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procyanidin C2 is a type of proanthocyanidin, specifically a trimer of catechin units. It is a naturally occurring compound found in various plants, including grape seeds, barley, and certain types of trees like birch and pine . This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including its role in promoting hair growth and modulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through the iterative oligomer chemical synthesis of catechin units. This involves the stepwise addition of catechin monomers to form the trimer structure. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the formation of the desired bonds between the catechin units .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as grape seeds and barley. The extraction process can be optimized using methods like ultra-high-pressure-assisted extraction, which improves the yield and antioxidant activity of the extracts . Other methods include ultrasonic-assisted extraction and conventional ethanol extraction .
Chemical Reactions Analysis
Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Condensation: this compound can undergo condensation reactions with other phenolic compounds, leading to the formation of new pigments.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various condensed tannins .
Scientific Research Applications
Procyanidin C2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of proanthocyanidins.
Mechanism of Action
Procyanidin C2 exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound modulates immune responses by increasing the secretion of tumor necrosis factor-alpha in macrophages . This modulation of the immune response is thought to be one of the mechanisms by which this compound exerts its health benefits .
Comparison with Similar Compounds
Procyanidin B1 and B2: These are dimers of catechin units and share similar antioxidant properties with procyanidin C2.
Epicatechin: A monomeric unit that forms the building blocks of procyanidins.
Procyanidin C1: Another trimer of catechin units, similar to this compound but with slight structural differences.
Uniqueness: this compound is unique due to its specific trimeric structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with other phenolic compounds and its potent antioxidant activity make it a valuable compound for various applications .
Properties
Molecular Formula |
C45H38O18 |
|---|---|
Molecular Weight |
866.8 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |
InChI Key |
MOJZMWJRUKIQGL-WNCKYJNFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















